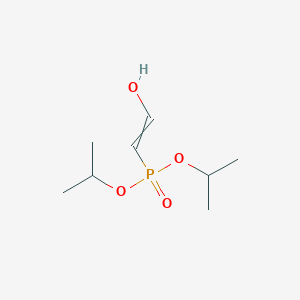![molecular formula C10H12N2O5 B14362921 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 90870-42-1](/img/structure/B14362921.png)
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir and pf-07321332, which are used for the treatment of hepatitis C and COVID-19, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. This method allows for the gram-scale synthesis of the compound from 3-methyl-2-butenol in seven distinct steps, resulting in a total yield of 28% .
Another method involves the annulation of a cyclopropane cycle to 3-pyrrolines, often maleimides, using sulfur ylides and diazo compounds. This approach is characterized by good yields and stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation reactions and cyclization reactions. While catalytic hydrogenation reactions require more stringent conditions and expensive reagents, they offer better atom economy compared to cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur ylides, diazo compounds, and transition metal catalysts such as Ru (II). The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various intermediates used in the synthesis of antiviral medications and other pharmaceuticals. For example, the compound is a key intermediate in the production of boceprevir and pf-07321332 .
Aplicaciones Científicas De Investigación
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has numerous scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the case of boceprevir, the compound inhibits the hepatitis C virus NS3/4A protease, thereby preventing viral replication . Similarly, pf-07321332 targets the main protease of the SARS-CoV-2 virus, inhibiting its replication .
Comparación Con Compuestos Similares
Similar Compounds
Boceprevir: An antiviral medication used for the treatment of hepatitis C.
Pf-07321332: An oral medication used for the treatment of COVID-19.
Trovafloxacin: An antibiotic featuring a similar 3-azabicyclo[3.1.0]hexane scaffold.
Indolizomycin: An antibiotic with a similar structure.
Uniqueness
6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific structural features and its role as a key intermediate in the synthesis of antiviral medications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
90870-42-1 |
|---|---|
Fórmula molecular |
C10H12N2O5 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
6,6-dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O5/c1-8(2)9(4(13)11-3)5(14)12-6(15)10(8,9)7(16)17/h1-3H3,(H,11,13)(H,16,17)(H,12,14,15) |
Clave InChI |
PDJSSBYCJYDVHS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2(C1(C(=O)NC2=O)C(=O)O)C(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



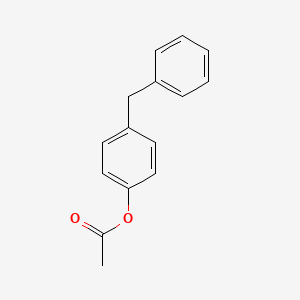
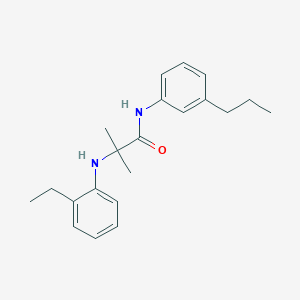
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
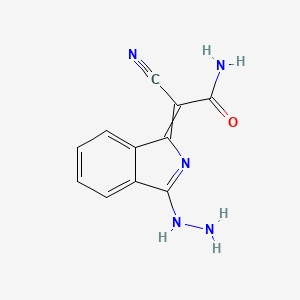
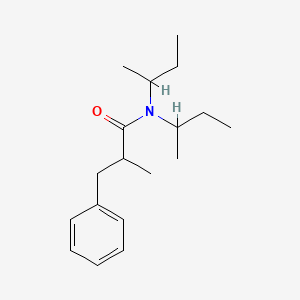
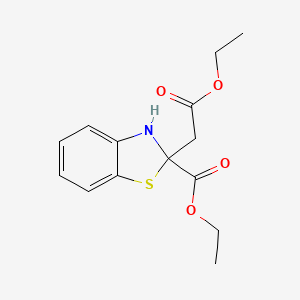
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
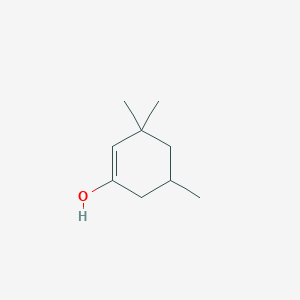
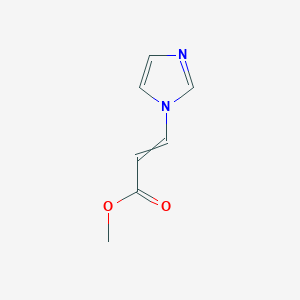
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
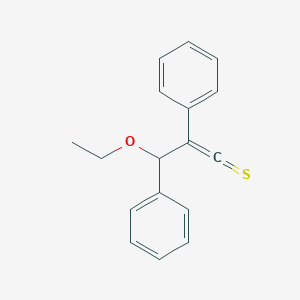
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
